Hydrophobic-Lipophilic Balance: m-Substitution Reduces LogP Relative to p-Butylphenol
3-Butylphenol exhibits a calculated octanol-water partition coefficient (XLogP3) of 3.5 [1], a value that is lower than the 3.8 reported for its para-substituted isomer, 4-butylphenol [2]. This difference of 0.3 log units is significant in quantitative structure-activity relationship (QSAR) models for membrane permeability and bioavailability [3]. The meta position of the butyl group reduces the overall lipophilicity compared to the para position, which can influence a compound's distribution in biphasic systems, its retention time in reversed-phase chromatography, and its propensity for bioaccumulation.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-Butylphenol (XLogP3 = 3.8) |
| Quantified Difference | ΔLogP = -0.3 |
| Conditions | Calculated values using XLogP3 algorithm |
Why This Matters
The lower LogP of 3-butylphenol offers a quantifiable advantage for applications where reduced lipophilicity is desired, such as in optimizing aqueous solubility or minimizing non-specific binding to hydrophobic surfaces.
- [1] PubChem. 3-Butylphenol. National Library of Medicine, CID 19994. View Source
- [2] PubChem. 4-Butylphenol. National Library of Medicine, CID 1638. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
